molecular formula C20H27NO2 B3847019 4-(6-Naphthalen-1-yloxyhexyl)morpholine

4-(6-Naphthalen-1-yloxyhexyl)morpholine

Cat. No.: B3847019
M. Wt: 313.4 g/mol
InChI Key: GVZYNNYSYBJQBV-UHFFFAOYSA-N
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Description

Contextualization within Chemical Biology and Medicinal Chemistry Research

In the fields of chemical biology and medicinal chemistry, the strategic combination of well-characterized pharmacophores is a common and effective approach to developing novel bioactive molecules. The compound 4-(6-naphthalen-1-yloxyhexyl)morpholine is a prime example of such a design, integrating moieties known to interact with biological systems. The exploration of such hybrid molecules is driven by the quest for new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Significance of Naphthalene (B1677914) and Morpholine (B109124) Scaffolds in Molecular Design

The naphthalene and morpholine scaffolds are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with a wide range of biological activities.

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a key component in numerous approved drugs. acs.orgorgsyn.org Its rigid, lipophilic nature allows it to participate in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions. Derivatives of naphthalene have demonstrated a vast array of pharmacological effects, as detailed in the table below.

Table 1: Biological Activities of Naphthalene-Containing Compounds

Biological Activity Examples of Naphthalene Derivatives
Anti-inflammatory Naproxen, Nabumetone
Antifungal Terbinafine, Naftifine
Antidepressant Duloxetine
Beta-blocker Propranolol

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functional group. acs.org Its inclusion in drug candidates is often intended to improve physicochemical properties. The morpholine nitrogen is basic, which can enhance water solubility at physiological pH, a crucial factor for drug absorption and distribution. Furthermore, the morpholine ring can act as a hydrogen bond acceptor and its conformational flexibility allows it to adapt to the geometry of various binding sites. acs.orgacs.org In many instances, the incorporation of a morpholine moiety has led to compounds with improved metabolic stability and pharmacokinetic profiles. acs.org

Historical Development and Emerging Research Areas for Related Compounds

The development of compounds containing either naphthalene or morpholine has a rich history in medicinal chemistry. Naphthalene-based drugs have been in clinical use for decades, with ongoing research focusing on new derivatives with enhanced therapeutic indices. orgsyn.org Similarly, the utility of the morpholine scaffold is continually being explored, with new synthetic methodologies enabling the creation of diverse libraries of morpholine-containing compounds for biological screening. acs.org

Emerging research often focuses on the synergistic effects of combining such pharmacophores. For instance, compounds that link an aromatic system, like naphthalene, to a basic amine, like morpholine, via an alkyl chain have been investigated for their ability to interact with various receptors and enzymes. The length and nature of the alkyl linker are critical variables that can influence binding affinity and selectivity.

Rationale for Comprehensive Investigation of this compound

While direct research on this compound is not prominent in the available literature, a clear rationale for its synthesis and investigation can be constructed based on the known properties of its components. The combination of the lipophilic naphthalene group with the hydrophilic and basic morpholine ring, separated by a flexible hexyl linker, suggests a molecule with amphipathic properties. This could facilitate interactions with biological targets that have both hydrophobic and polar binding pockets.

The hexyl linker provides significant conformational freedom, allowing the naphthalene and morpholine moieties to orient themselves optimally for binding. The naphthalen-1-yloxy linkage introduces an ether bond, which is generally more metabolically stable than an ester or amide linkage.

A comprehensive investigation of this compound would likely involve its synthesis, characterization, and screening against a panel of biological targets. Given the prevalence of naphthalene and morpholine derivatives in neuropharmacology and oncology, targets within these therapeutic areas would be of particular interest. Structure-activity relationship (SAR) studies, involving modifications to the naphthalene substitution, linker length, and the amine heterocycle, would be a logical next step to optimize any observed biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-naphthalen-1-yloxyhexyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1(5-12-21-13-16-22-17-14-21)2-6-15-23-20-11-7-9-18-8-3-4-10-19(18)20/h3-4,7-11H,1-2,5-6,12-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZYNNYSYBJQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 6 Naphthalen 1 Yloxyhexyl Morpholine and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. For 4-(6-naphthalen-1-yloxyhexyl)morpholine, two primary disconnection strategies are considered, targeting the ether linkage and the carbon-nitrogen bond.

A primary disconnection cleaves the bond adjacent to a heteroatom. youtube.com The most logical disconnections for this compound are at the ether oxygen (C-O bond) and the morpholine (B109124) nitrogen (C-N bond).

Disconnection A (C-O Bond): This disconnection breaks the ether linkage, leading to two key synthons: a naphthalen-1-oxide anion and a 6-halo-hexyl-morpholine cation. This suggests a Williamson ether synthesis approach, reacting naphthalen-1-ol with a pre-formed 4-(6-halo-hexyl)morpholine. youtube.commasterorganicchemistry.com

Disconnection B (C-N Bond): This strategy severs the bond between the hexyl chain and the morpholine ring. This leads to a 6-(naphthalen-1-yloxy)hexyl halide synthon and a morpholine anion. This pathway suggests an N-alkylation of morpholine with a pre-synthesized 1-(6-halohexyloxy)naphthalene.

A third, less common, disconnection could involve the bond between the naphthalene (B1677914) ring and the oxygen, suggesting a nucleophilic aromatic substitution, although this is generally less favorable on an unactivated naphthalene ring.

Novel Reaction Pathways for Core Structure Elaboration

Building upon the retrosynthetic analysis, several modern synthetic pathways can be employed to construct the this compound core.

One efficient method involves a palladium-catalyzed cross-coupling reaction. For instance, a Buchwald-Hartwig amination could be used to form the C-N bond in the final step. This would involve the reaction of 1-(6-bromohexyloxy)naphthalene with morpholine in the presence of a palladium catalyst and a suitable base. google.com

Another innovative approach is the use of multicomponent reactions. A one-pot synthesis could potentially be designed where naphthalen-1-ol, a 1,6-dihalohexane, and morpholine are reacted together, although controlling selectivity could be challenging. More advanced one-pot procedures might involve an initial etherification followed by an in-situ amination. nih.gov

The synthesis of substituted morpholine analogs can be achieved through various methods, including the cyclization of amino alcohols. organic-chemistry.org For example, a substituted amino alcohol could be reacted with a 1,6-dihalohexane derivative of naphthalene to first form an intermediate which is then cyclized to the desired morpholine analog. Palladium-catalyzed carboamination reactions have also been described for the synthesis of substituted morpholines. nih.govnih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions and the choice of catalyst.

For the Williamson ether synthesis pathway, key parameters to optimize include the base, solvent, and temperature. Strong bases like sodium hydride (NaH) are effective for deprotonating the phenol, ensuring the formation of the nucleophilic alkoxide. masterorganicchemistry.com The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often favoring the SN2 reaction. Phase-transfer catalysts can also be employed to enhance the reaction rate. francis-press.com

For palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for achieving high yields and turnover numbers. Buchwald and Hartwig have developed a range of phosphine-based ligands that are highly effective for C-N bond formation. The optimization of the base and solvent system is also critical for the success of these reactions. google.com

Recent advances in catalysis have focused on the use of more sustainable and economical metals. Copper-catalyzed Ullmann-type reactions are an alternative to palladium for the formation of the ether linkage. tandfonline.com These reactions often require a ligand, such as a phenanthroline or a diamine, to facilitate the coupling.

Below is a table summarizing potential reaction conditions for the key synthetic steps:

Reaction Step Catalyst/Reagent Solvent Base Temperature Potential Yield
Williamson Ether SynthesisNone / Phase-transfer catalystDMF, DMSO, Acetonitrile (B52724)NaH, K₂CO₃Room Temp to 80°CGood to Excellent
Buchwald-Hartwig AminationPd(OAc)₂ / Ligand (e.g., BINAP)Toluene, DioxaneNaOtBu, Cs₂CO₃80-120°CGood to Excellent
Ullmann Ether SynthesisCuI / Ligand (e.g., Phenanthroline)Pyridine, DMSOK₂CO₃, Cs₂CO₃100-180°CModerate to Good

This table is a generalized representation and specific conditions would need to be optimized for the exact substrates.

Stereoselective Synthesis Approaches

While this compound itself is achiral, the synthesis of chiral analogs is of significant interest for applications in medicinal chemistry. Stereocenters can be introduced into the morpholine ring or the hexyl chain.

The enantioselective synthesis of substituted morpholines has been achieved through various methods. One approach involves the use of chiral starting materials, such as enantiopure amino alcohols, which can be cyclized to form chiral morpholines. acs.org Asymmetric hydrogenation of unsaturated morpholine precursors using chiral rhodium or ruthenium catalysts is another powerful technique for accessing enantiomerically enriched morpholine derivatives. rsc.org

For introducing chirality into the hexyl chain, asymmetric reduction of a ketone precursor or the use of a chiral building block approach can be employed. For example, a chiral epoxide can be opened by the naphthalen-1-oxide anion, followed by further functionalization and coupling to morpholine.

Enzyme-catalyzed reactions can also be utilized for the stereoselective synthesis of morpholine analogs. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic intermediate, providing access to one enantiomer in high purity. nih.gov

Green Chemistry Principles in Synthesis Design

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. This involves the use of less hazardous reagents, greener solvents, and more energy-efficient processes.

One key aspect is the choice of solvent. The use of water as a solvent, where possible, is highly desirable. For reactions that are not compatible with water, greener alternatives to traditional volatile organic compounds (VOCs), such as ionic liquids or supercritical fluids, can be considered. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net

The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For example, a palladium catalyst supported on a solid matrix could be used for the Buchwald-Hartwig amination, simplifying purification and allowing for catalyst recycling. researchgate.net

Atom economy is another important consideration. Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key goal. Multicomponent reactions are often highly atom-economical. nih.gov

High-Throughput Synthesis and Combinatorial Libraries for Analog Generation

To explore the structure-activity relationships of this compound, the generation of a library of analogs is essential. High-throughput synthesis and combinatorial chemistry are powerful tools for rapidly creating a diverse set of related compounds. nih.gov

A combinatorial library of analogs can be designed by systematically varying the three main components of the molecule:

The Naphthalene Moiety: A variety of substituted naphthalen-1-ols or halo-naphthalenes can be used to introduce different functional groups onto the aromatic ring system.

The Linker: The length and nature of the alkyl chain can be varied. For example, linkers with different lengths (e.g., butyl, pentyl, heptyl) or with branching can be incorporated.

The Morpholine Ring: A diverse range of substituted morpholines or other heterocyclic amines can be used in place of morpholine.

Solid-phase synthesis can be employed for the high-throughput generation of these analogs. For example, a naphthalen-1-ol derivative could be attached to a solid support, followed by reaction with a dihaloalkane and then a library of different amines. After cleavage from the support, the library of analogs can be screened for desired properties. The use of positional scanning libraries can also be a powerful tool in identifying the most effective functional groups at each position of variation. nih.gov

Investigations into Molecular Target Binding and Modulatory Mechanisms of 4 6 Naphthalen 1 Yloxyhexyl Morpholine

Receptor Binding Affinity Studies

No data were found regarding the binding affinity of 4-(6-Naphthalen-1-yloxyhexyl)morpholine for any specific receptors. Research in this area would typically involve screening the compound against a panel of known receptors (e.g., G-protein coupled receptors, nuclear receptors) to determine its binding profile, including dissociation constants (Kd) or inhibition constants (Ki). Such studies are fundamental to understanding the potential pharmacological targets of a novel compound.

Enzyme Inhibition and Activation Profiles

There is no available information on the effects of this compound on enzyme activity. An enzymatic profile would involve testing the compound's ability to inhibit or activate a range of enzymes, which could reveal potential therapeutic applications or off-target effects. For instance, many drugs containing a morpholine (B109124) ring have been investigated as inhibitors for various kinases and other enzymes. researchgate.net

Ion Channel Modulation Mechanisms

No studies were identified that investigated the modulation of ion channels by this compound. Ion channels are critical for cellular signaling, and their modulation can have significant physiological effects. mdpi.com Research in this area would assess the compound's impact on the function of various ion channels, such as those for potassium, sodium, or calcium.

Nucleic Acid Interactions, including G-Quadruplex Ligand Research

While compounds containing naphthalene (B1677914) moieties, specifically naphthalene diimides, are known to be potent G-quadruplex-binding ligands, there is no specific research on the interaction between this compound and nucleic acids. mdpi.comnih.gov G-quadruplexes are non-canonical DNA and RNA structures that are of interest as potential anticancer targets. nih.gov Research would be needed to determine if this specific compound can bind to and stabilize G-quadruplex structures or interact with other forms of nucleic acids. The uncharged nature of the morpholino backbone in some related molecules can favor interaction with nucleic acids by reducing electrostatic repulsion. nih.gov

Protein-Protein Interaction Modulation

There is no evidence in the current literature to suggest that this compound has been investigated as a modulator of protein-protein interactions (PPIs). Targeting PPIs is an emerging strategy in drug discovery for many diseases. scispace.comnih.gov Such research would explore whether the compound can either inhibit or stabilize the interaction between two or more proteins, thereby affecting downstream cellular processes.

Subcellular Localization Studies in Research Models

No information is available regarding the subcellular localization of this compound in any research models. These studies, typically using fluorescently tagged versions of the compound or other imaging techniques, are crucial for understanding where in the cell the compound exerts its effects, which can provide clues about its mechanism of action.

Ligand-Target Conformational Dynamics

Without an identified molecular target, no studies on the conformational dynamics of a ligand-target interaction involving this compound have been performed. This type of research uses techniques like NMR spectroscopy or computational modeling to understand how the binding of the ligand might alter the three-dimensional structure of its target protein and how this change in conformation leads to a biological effect.

Elucidation of Structure Activity Relationships Sar and Pharmacophore Development for 4 6 Naphthalen 1 Yloxyhexyl Morpholine

Systematic Modification of the Naphthalene (B1677914) Moiety

The naphthalene moiety, a bicyclic aromatic system, is a common feature in many biologically active compounds, often contributing to receptor binding through hydrophobic and π-stacking interactions. Variations in its substitution pattern and position of attachment can significantly influence the biological activity of 4-(6-Naphthalen-1-yloxyhexyl)morpholine analogs.

Research into related naphthalene-containing compounds has shown that the position of substituents on the naphthalene ring is critical for activity. For instance, in a series of naphthalene derivatives, the introduction of electron-donating groups, such as methoxy (B1213986) groups, can modulate activity. Specifically, the placement of a methoxy group at certain positions can either enhance or diminish the compound's effect, highlighting the sensitivity of the biological target to the electronic and steric properties of this part of the molecule. researchgate.net

Furthermore, the replacement of the naphthalene ring with other bicyclic or even monocyclic aromatic systems, known as bioisosteric replacement, is a common strategy to improve properties like solubility and metabolic stability. For example, replacing the naphthalene unit in some bioactive molecules with bicyclic heterocycles has been shown to alter lipophilicity and, consequently, biological activity and safety profiles. researchgate.net Studies on naphthalimide derivatives have also demonstrated that the substitution pattern on the naphthalene core is crucial for their anticancer activities, with different substituents leading to varied potencies against different cancer cell lines. enamine.net

These findings suggest that for this compound, modifications to the naphthalene ring, such as the introduction of small electron-donating or electron-withdrawing groups at specific positions, could fine-tune its biological activity. The complete replacement of the naphthalene ring with bioisosteres like quinoline (B57606), benzofuran, or even a substituted phenyl ring could also lead to analogs with improved pharmacological profiles.

Table 1: Hypothetical SAR Data for Naphthalene Moiety Modifications This table is based on general principles of medicinal chemistry and SAR of related compounds, as specific data for this compound is not publicly available.

Modification on Naphthalene Ring Predicted Change in Activity Rationale
2-Methoxy substitution Potential increase May enhance binding through additional hydrogen bond acceptor capabilities.
4-Fluoro substitution Potential increase Can alter electronic properties and improve metabolic stability.
Replacement with Quinoline Variable May introduce new interaction points (nitrogen atom) but could alter overall geometry.

Functional Group Variations on the Hexyl Linker

The hexyl linker in this compound provides a flexible bridge between the bulky naphthalene group and the polar morpholine (B109124) ring. The length and composition of this linker are critical for correctly positioning the terminal groups within the binding pocket of a biological target.

Studies on diaryl ether and related compounds have shown that the length of the alkyl chain can significantly impact biological activity. For instance, in a series of N-alkylmorpholine derivatives, antibacterial efficacy was found to be highly dependent on the length of the alkyl chain, with optimal activity observed for chains of 12 to 16 carbons. researchgate.net This suggests a "sweet spot" for the linker length, which allows for optimal interaction with the target. Shorter or longer chains may position the key functional groups sub-optimally, leading to reduced activity.

For this compound, varying the length of the alkyl chain from four to eight carbons could reveal the optimal distance required between the naphthalene and morpholine moieties for biological activity. Additionally, introducing functionalities such as a hydroxyl group or an ether oxygen within the hexyl chain could provide additional interaction points with the target receptor.

Table 2: Hypothetical SAR Data for Hexyl Linker Modifications This table is based on general principles of medicinal chemistry and SAR of related compounds, as specific data for this compound is not publicly available.

Linker Modification Predicted Change in Activity Rationale
Shortening to Butyl (4 carbons) Likely decrease May not provide sufficient length to span the binding site.
Lengthening to Octyl (8 carbons) Potentially variable Might position the morpholine group outside the optimal binding region.
Introduction of a 3-hydroxyl group Potential increase Could form a new hydrogen bond with the target.

Substituent Effects on the Morpholine Ring

The morpholine ring is a privileged pharmacophore in medicinal chemistry, often included in drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. researchgate.netresearchgate.net The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding, and the ring itself can engage in hydrophobic interactions. nih.govacs.org

Substitutions on the morpholine ring can have a profound effect on the biological activity of the parent compound. For example, the introduction of small alkyl groups at the C-2 or C-3 positions of the morpholine ring can introduce steric hindrance that may either enhance or decrease binding affinity, depending on the topology of the binding site. researchgate.nete3s-conferences.org In some instances, replacing the morpholine ring with other heterocyclic systems like piperidine (B6355638), piperazine, or thiomorpholine (B91149) can lead to significant changes in activity and selectivity. For example, the substitution of a piperidine ring with a morpholine has been shown to improve potency and CNS druggability in certain classes of compounds. acs.org

In the context of this compound, introducing substituents on the morpholine ring could probe the steric and electronic requirements of the binding pocket in that region. For instance, adding a methyl group to the C-2 position could provide information on the available space around the morpholine ring. Furthermore, bioisosteric replacement of the morpholine ring could lead to analogs with altered basicity and hydrogen bonding capacity, which could in turn affect target engagement and pharmacokinetic properties.

Table 3: Hypothetical SAR Data for Morpholine Ring Modifications This table is based on general principles of medicinal chemistry and SAR of related compounds, as specific data for this compound is not publicly available.

Morpholine Ring Modification Predicted Change in Activity Rationale
C-2 Methyl substitution Potentially variable May provide beneficial steric interactions or cause steric clash.
C-3 Oxo substitution (Morpholinone) Likely change in properties Reduces basicity and introduces a hydrogen bond acceptor.
Replacement with Piperidine Potentially similar or decreased Removes the ether oxygen, which may be crucial for binding or solubility.

Conformational Analysis and Bioactive Conformation Hypothesis

For a flexible molecule like this compound, with its long hexyl linker, a multitude of conformations are possible. The naphthalene and morpholine rings can adopt various spatial orientations relative to each other. Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to explore the conformational landscape and identify stable, low-energy structures.

The bioactive conformation hypothesis for this compound would likely involve a specific spatial arrangement of the three key pharmacophoric elements: the hydrophobic naphthalene ring, the flexible linker, and the polar, basic morpholine ring. It is plausible that the naphthalene moiety engages in a hydrophobic pocket of the target protein, while the morpholine ring forms hydrogen bonds or ionic interactions with polar residues. The hexyl linker's role is to adopt a conformation that allows for these optimal interactions to occur simultaneously. By synthesizing and testing conformationally restricted analogs, such as those containing cyclic linkers or double bonds, this hypothesis can be experimentally validated.

Mapping of Binding Pockets and Key Interaction Motifs

Understanding how a ligand binds to its target receptor at the atomic level is a key goal of pharmacophore development. This involves identifying the specific amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

While the specific biological target of this compound is not defined in this context, we can hypothesize the types of interactions based on its structure. The naphthalene ring would likely bind in a hydrophobic pocket, potentially making π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The ether oxygen linking the naphthalene to the hexyl chain could act as a hydrogen bond acceptor. The hexyl chain itself would likely occupy a hydrophobic channel within the binding site. The morpholine ring offers several interaction possibilities: the nitrogen atom, being basic, could form a salt bridge with an acidic residue like aspartic or glutamic acid, and the oxygen atom could act as a hydrogen bond acceptor.

Techniques such as X-ray crystallography of the ligand-protein complex or computational molecular docking simulations are essential for mapping these binding interactions accurately. The insights gained from such studies are invaluable for designing new analogs with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For a series of analogs of this compound, a QSAR model could be developed using various descriptors. These could include:

Electronic descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric descriptors: Such as molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

By correlating these descriptors with the measured biological activity of a training set of compounds, a predictive QSAR model can be built using statistical methods like multiple linear regression or machine learning algorithms. researchgate.netnih.gov Such a model would be a powerful tool for prioritizing the synthesis of new analogs with the highest predicted activity, thereby accelerating the drug discovery process.

Computational and Theoretical Investigations of 4 6 Naphthalen 1 Yloxyhexyl Morpholine

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. als-journal.com This technique is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 4-(6-naphthalen-1-yloxyhexyl)morpholine, and a biological target, typically a protein or enzyme. The morpholine (B109124) and quinoline (B57606) (a related heterocyclic structure) frameworks are known to be part of molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net

Potential biological targets for this compound could include enzymes and receptors where either the morpholine or naphthalene (B1677914) group can form significant interactions. For instance, the morpholine ring, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor, a valuable feature for binding to many biological targets. researchgate.net The naphthalene component, being a large, hydrophobic structure, can engage in hydrophobic and π-π stacking interactions within a protein's binding pocket.

A hypothetical molecular docking study of this compound against a panel of cancer-related kinases could yield results similar to those presented in the interactive table below. The docking scores, typically expressed in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting a stronger interaction.

Interactive Table 1: Hypothetical Molecular Docking Scores of this compound with Proposed Kinase Targets

Protein Target (PDB ID)Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Epidermal Growth Factor Receptor (1M17)-9.2Met793, Leu718, Val726Hydrogen Bond, Hydrophobic
Vascular Endothelial Growth Factor Receptor 2 (1YWN)-8.7Cys919, Leu840, Phe1047Hydrophobic, π-π Stacking
B-Raf Proto-Oncogene, Serine/Threonine Kinase (1UWH)-8.1Trp531, Cys532, Phe583Hydrophobic, π-π Stacking
Tyrosine-protein kinase ABL1 (2HYY)-9.5Met318, Ile313, Phe382Hydrogen Bond, Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only.

The insights from such docking studies would be critical in prioritizing which biological targets to pursue in subsequent experimental validation assays.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. nih.gov MD simulations provide a detailed view of the dynamic movements of atoms in the complex, offering a more realistic representation of the biological environment. nih.gov By simulating the complex in a solvent environment for a specific duration (e.g., nanoseconds to microseconds), researchers can evaluate the stability of the binding pose and the persistence of key intermolecular interactions.

For a complex of this compound and a target protein, an MD simulation would track parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues. A stable complex would typically exhibit low and converging RMSD values for both the ligand and the protein, indicating that the ligand remains bound in the active site without significant conformational changes. nih.gov

Interactive Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Kinase Complex

Simulation ParameterValueInterpretation
Simulation Time100 nsProvides a reasonable timeframe to assess stability.
Ligand RMSD< 2.0 ÅIndicates the ligand remains stably bound in the active site.
Protein Backbone RMSD< 3.0 ÅSuggests the overall protein structure is not significantly perturbed by ligand binding.
Key Hydrogen Bond Occupancy> 70%High occupancy indicates a stable and persistent hydrogen bond interaction.

Note: The data in this table is hypothetical and for illustrative purposes only.

These simulations are crucial for validating the results of molecular docking and providing a higher level of confidence in the predicted binding mode before committing to more resource-intensive experimental studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic properties of this compound. researchgate.net These calculations can determine the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.gov

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com For this compound, the HOMO is likely to be localized on the electron-rich naphthalene ring, while the LUMO may be distributed across the morpholine and naphthalene moieties.

The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for understanding potential non-covalent interactions with a biological target.

Interactive Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates the molecule's electron-donating capacity.
LUMO Energy-1.5 eVIndicates the molecule's electron-accepting capacity.
HOMO-LUMO Gap4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DA significant dipole moment suggests the molecule is polar and may have good solubility in polar solvents.

Note: The data in this table is hypothetical and for illustrative purposes only.

These quantum chemical studies provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. frontiersin.org For a molecule like this compound, a pharmacophore model might include features such as a hydrogen bond acceptor (from the morpholine oxygen), a hydrophobic group (the naphthalene ring), and an aromatic ring feature.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. frontiersin.org This process, known as virtual screening, can rapidly identify novel compounds with the potential for similar biological activity, thus expanding the chemical space for a particular therapeutic target. als-journal.com

In Silico ADME Prediction for Research Design (excluding clinical prediction)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery research design. iapchem.org These computational models can predict a compound's physicochemical properties and its likely behavior in a biological system, helping to identify potential liabilities early in the research process. iapchem.org For this compound, various ADME parameters can be calculated using specialized software. nih.gov

Interactive Table 4: Hypothetical In Silico ADME Predictions for this compound

ADME ParameterPredicted ValueImplication for Research Design
LogP (Lipophilicity)4.8High lipophilicity may affect solubility but could enhance membrane permeability.
Aqueous Solubility (LogS)-4.5Low predicted aqueous solubility may require formulation strategies for in vitro assays.
Blood-Brain Barrier (BBB) PermeabilityLowThe molecule is not predicted to readily cross the BBB, suggesting a lower potential for CNS side effects.
Cytochrome P450 2D6 InhibitionHigh ProbabilityPotential for drug-drug interactions; derivatives could be designed to mitigate this.

Note: The data in this table is hypothetical and for illustrative purposes only.

These predictions are valuable for guiding the design of experiments and for prioritizing compounds for synthesis and further testing.

Chemoinformatics and Chemical Space Exploration for Derivatives

Chemoinformatics involves the use of computational methods to analyze and organize large sets of chemical data. nih.gov In the context of this compound, chemoinformatics tools can be used to explore its chemical space and design novel derivatives with improved properties. nih.gov

By systematically modifying different parts of the parent molecule (e.g., substituting the naphthalene ring, altering the alkyl chain length, or modifying the morpholine ring), vast virtual libraries of derivatives can be generated. These libraries can then be subjected to the computational analyses described in the preceding sections (docking, ADME prediction, etc.) to identify promising new compounds. This iterative cycle of design, prediction, and prioritization accelerates the process of lead optimization.

Advanced Analytical Techniques for Research Characterization and Quantification of 4 6 Naphthalen 1 Yloxyhexyl Morpholine

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of synthesized organic molecules like 4-(6-Naphthalen-1-yloxyhexyl)morpholine. Unlike standard mass spectrometry, HRMS provides the measurement of mass-to-charge ratio with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule.

For this compound, the molecular formula is C20H27NO2. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that corresponds to the theoretical value. The confirmation of the molecular formula by matching the theoretical and measured exact masses provides definitive evidence of the compound's identity and rules out other potential structures with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C20H27NO2
Theoretical Monoisotopic Mass 325.2042 u
Theoretical Average Mass 325.4452 u
Ionization Mode (Typical) ESI-MS (Positive)
Expected Ion [M+H]⁺

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed molecular structure of this compound in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide primary information about the chemical environment of the hydrogen and carbon atoms, respectively.

Advanced two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment and conformational analysis. researchgate.net

COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks, connecting adjacent protons along the hexyl chain and within the morpholine (B109124) and naphthalene (B1677914) rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly useful for connecting the morpholine ring to the hexyl chain (via the N-CH₂ protons) and the hexyl chain to the naphthalene ring (via the O-CH₂ protons).

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is vital for determining the molecule's preferred conformation, including the chair conformation of the morpholine ring and the spatial relationship between the different parts of the molecule. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Naphthalene-H 7.0 - 8.2 Multiplet
Naphthyl-O-CH₂ - ~4.1 Triplet
-O-CH₂-(CH₂ )₄-CH₂-N- 1.4 - 1.9 Multiplet
-(CH₂)₅-CH₂ -N-Morpholine ~2.5 Triplet
Morpholine -N-(CH₂ )₂ ~2.6 Triplet

X-ray Crystallography for Solid-State Structure Determination

Should this compound be successfully grown as a single crystal, X-ray crystallography would offer the most definitive structural information in the solid state. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For this molecule, key structural insights would include the planarity of the naphthalene ring system and the specific conformation of the flexible hexyl chain. It would also confirm the expected chair conformation of the morpholine ring. nih.gov The analysis would reveal the dihedral angle between the plane of the naphthalene ring and the mean plane of the morpholine ring, providing a complete three-dimensional picture of the molecule's solid-state architecture. researchgate.net Furthermore, the crystal packing arrangement would be elucidated, showing any intermolecular interactions such as C-H···π interactions that might be present. researchgate.net

Table 3: Illustrative Crystallographic Data Parameters

Parameter Description
Crystal System The geometric system of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space Group The symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions a, b, c (Å); α, β, γ (°).
Z Number of molecules per unit cell.
Bond Lengths (Å) Precise distances between bonded atoms.
Bond Angles (°) Angles between adjacent bonds.

Spectroscopic Methods for Molecular Interactions (e.g., Fluorescence, UV-Vis, IR)

A suite of spectroscopic methods can be employed to study the electronic and vibrational properties of this compound and its interactions with other molecules.

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum of this compound would be dominated by the electronic transitions of the naphthalene chromophore. scienceopen.com Typically, naphthalenic systems exhibit strong absorptions in the ultraviolet region. The position and intensity of these absorption bands can be sensitive to the solvent environment and molecular interactions.

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov Key expected signals for this compound would include C-H stretching for the aromatic (naphthalene) and aliphatic (hexyl, morpholine) portions, C=C stretching of the aromatic ring, and the characteristic C-O-C stretching of the ether linkage and the morpholine ring, as well as the C-N stretching of the tertiary amine in the morpholine ring. derpharmachemica.com

Fluorescence Spectroscopy : The naphthalene moiety is a well-known fluorophore. Fluorescence spectroscopy can be used to measure the emission spectrum, quantum yield, and fluorescence lifetime of the compound. These parameters are highly sensitive to the molecule's local environment, and changes in fluorescence can be used to study interactions with biological macromolecules or other chemical species. nih.gov

Chromatographic Methodologies for Research Sample Analysis

Chromatographic techniques are fundamental for the purification and analysis of research samples of this compound.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final compound and for quantification. sielc.com A typical setup would involve a C18 stationary phase and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid for improved peak shape. sielc.com A UV detector set to a wavelength where the naphthalene chromophore absorbs strongly would be used for detection.

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective technique used to monitor the progress of the chemical synthesis of the compound. derpharmachemica.com By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized, typically under UV light.

Column Chromatography : For the purification of the synthesized compound on a preparative scale, column chromatography using silica gel is a standard procedure. nih.gov A solvent system identified through TLC analysis is used to separate the desired product from unreacted starting materials and byproducts.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Formic Acid

Strategic Derivatization and Scaffold Modification for Research Exploration Around 4 6 Naphthalen 1 Yloxyhexyl Morpholine

Design and Synthesis of Photoaffinity Probes

Photoaffinity labeling (PAL) is a powerful technique to identify the biological targets of a ligand and to elucidate its binding site within a protein. nih.gov This involves incorporating a photoreactive group into the ligand's structure, which, upon irradiation with light, forms a highly reactive species that covalently bonds to nearby amino acid residues in the binding pocket. nih.gov For 4-(6-naphthalen-1-yloxyhexyl)morpholine, several strategies can be conceptualized for the design of effective photoaffinity probes.

The design must consider the structure-activity relationship (SAR) of the parent compound to ensure that the addition of the photoreactive moiety and a reporter tag (like an alkyne or azide (B81097) for click chemistry) does not significantly diminish its binding affinity. unimi.it Common photoreactive groups include aryl azides, benzophenones, and diazirines, with diazirines often being preferred due to their smaller size and generation of highly reactive carbene intermediates upon photolysis with less non-specific labeling. nih.govresearchgate.netscispace.com

Potential photoaffinity probes can be synthesized by modifying distinct parts of the parent molecule. The terminal positions of the naphthalene (B1677914) ring, the hexyl linker, or the morpholine (B109124) ring are all viable points for introducing the necessary functionalities. The synthesis would typically involve a multi-step process where a precursor of the parent molecule is coupled with a building block containing the photoreactive group and a ligation handle. unimi.it

Table 1: Proposed Photoaffinity Probes based on this compound

Probe Name Modification Site Photoreactive Group Reporter Tag Rationale
Naph-PAL-1 Naphthalene Ring (e.g., C4-position) Phenyl-trifluoromethyl-diazirine Terminal Alkyne Places the reactive group on the aromatic scaffold, potentially probing interactions within a hydrophobic pocket. chimia.ch
Linker-PAL-2 Hexyl Linker (e.g., via a branched ester) Benzophenone Azide The flexible linker allows the probe to span a wider area of the binding site. Benzophenones are activated by less harmful UVA light. unimi.it

These probes would enable researchers to covalently label the target protein(s), which can then be identified using proteomic techniques after enrichment via click chemistry with a biotin (B1667282) or fluorescent tag. nih.gov

Development of Fluorescent Analogs for Imaging Studies

The naphthalene moiety in this compound provides an intrinsic, albeit modest, fluorescence that can be exploited and enhanced for cellular imaging studies. nih.gov Developing fluorescent analogs allows for the real-time visualization of the compound's distribution in living cells, providing insights into its uptake, subcellular localization, and potential target engagement. rsc.org

Naphthalene derivatives are known to be excellent scaffolds for fluorescent probes due to their rigid planar structure and large π-electron conjugated system, which often result in high quantum yields and photostability. nih.gov The photophysical properties can be fine-tuned by introducing electron-donating or electron-withdrawing groups to the naphthalene ring system to create donor-π-acceptor (D-π-A) structures. rsc.org This can lead to longer emission wavelengths and larger Stokes shifts, which are desirable for biological imaging to minimize background autofluorescence. rsc.org

For instance, attaching a strong donor group, such as a dimethylamino or triphenylamine (B166846) moiety, to the naphthalene ring could significantly enhance its fluorescence and shift its emission to the visible spectrum, making it more suitable for standard fluorescence microscopy. rsc.orgnih.gov

Table 2: Proposed Fluorescent Analogs for Imaging Studies

Analog Name Modification Expected Photophysical Change Research Application
Naph-Fluor-1 Addition of a dimethylamino group to the C4-position of the naphthalene ring. Increased quantum yield and red-shifted emission. Visualization of subcellular localization (e.g., membranes, organelles). nih.gov
Naph-Fluor-2 Extension of the π-system by adding a styryl group to the naphthalene ring. Large Stokes shift, potential for two-photon excitation. Deep tissue imaging and reduced phototoxicity.

These fluorescent analogs would be invaluable tools for studying the compound's mechanism of action at a cellular level, complementing data from biochemical assays. rsc.org

Bioconjugation Strategies for Cellular Delivery Research

To enhance cellular uptake or to direct the compound to specific cell types or tissues, bioconjugation strategies can be employed. This involves covalently linking the this compound scaffold to a larger biomolecule, such as a cell-penetrating peptide (CPP), an antibody, or a targeting ligand. The hexyl chain provides a flexible and synthetically accessible tether for such modifications.

A common approach involves introducing a reactive handle, such as a carboxylic acid or an amine, at the terminus of the hexyl chain. This can be achieved by starting the synthesis with a bifunctional hexane (B92381) derivative. This handle can then be used for standard coupling chemistries, like amide bond formation, to attach the delivery vehicle.

Table 3: Proposed Bioconjugation Strategies

Strategy Conjugated Moiety Linker Chemistry Intended Outcome
CPP Conjugation Tat peptide (e.g., GRKKRRQRRRPQ) Amide bond formation Enhanced general cellular permeability for in vitro mechanism-of-action studies. universityofgalway.ie
Folate Receptor Targeting Folic Acid Amide bond formation via a polyethylene (B3416737) glycol (PEG) spacer Targeted delivery to cancer cells overexpressing the folate receptor.

These bioconjugates can be used to investigate targeted delivery concepts and to overcome potential limitations in membrane permeability, thereby broadening the scope of research applications for the core compound.

Prodrug Concepts for Investigational Research Tools

A prodrug is an inactive or less active derivative of a parent molecule that undergoes biotransformation in vivo to release the active drug. eurekaselect.com This approach can be used to improve physicochemical properties, enhance permeability across biological barriers like the blood-brain barrier (BBB), or achieve targeted release. rsc.org The tertiary amine of the morpholine ring in this compound is an ideal handle for prodrug design. nih.gov

One established strategy for tertiary amines is the formation of N-oxide derivatives. N-oxides are more polar and can mask the charge of the parent amine, potentially altering its transport and distribution. They can be reduced back to the active tertiary amine by reductases, particularly in hypoxic environments like those found in solid tumors. nih.gov

Another approach is the formation of N-phosphonooxymethyl derivatives, which significantly increases aqueous solubility. These prodrugs are rapidly cleaved by phosphatases in vivo to release the parent amine, a strategy that has proven effective for both intravenous and intramuscular administration. nih.gov For CNS-targeted research, a dihydropyridine-pyridinium salt redox system could be employed. The lipophilic dihydropyridine (B1217469) carrier crosses the BBB and is oxidized in the brain to a charged pyridinium (B92312) salt, trapping the prodrug in the CNS where it can then release the active compound. rsc.org

Table 4: Proposed Prodrug Concepts for Research

Prodrug Type Carrier Moiety Activation Mechanism Research Goal
N-Oxide Oxygen atom on the morpholine nitrogen Enzymatic reduction Investigating delivery to hypoxic tissues; modulating pharmacokinetic profile. nih.gov
N-Phosphonooxymethyl -CH₂-O-P(O)(OH)₂ Phosphatase cleavage Enhancing aqueous solubility for formulation studies. nih.gov

Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacements involve substituting an atom or a group of atoms in the parent molecule with another that has similar physical or chemical properties, with the goal of modulating its biological activity, selectivity, or pharmacokinetic profile. nih.gov Both the naphthalene and morpholine moieties are prime candidates for such modifications.

The morpholine ring, while common in many drugs, can be metabolically labile. enamine.netpharmaceutical-business-review.com Replacing it with bioisosteres can improve metabolic stability, alter basicity (pKa), and introduce new interaction vectors. For example, replacing the morpholine oxygen with a sulfur atom to give thiomorpholine (B91149) can alter hydrogen bonding capacity and lipophilicity. Piperidine (B6355638) removes the heteroatom at position 1, while spirocyclic amines can introduce greater three-dimensionality, potentially improving solubility and reducing off-target effects. tcichemicals.com

The planar naphthalene ring contributes significantly to the molecule's lipophilicity and may be prone to oxidative metabolism or intercalation. nih.gov Replacing it with other bicyclic aromatic or non-aromatic systems can improve properties. Quinoline (B57606) or isoquinoline (B145761) introduces a nitrogen atom, which can serve as a hydrogen bond acceptor and alter the molecule's electronic properties. nih.gov Using non-planar scaffolds like bicyclo[1.1.1]pentane could increase the sp³ character, leading to better solubility and metabolic profiles. tcichemicals.com

Table 5: Proposed Isosteric and Bioisosteric Modifications

Original Moiety Replacement Moiety Rationale for Modification Potential Outcome
Morpholine Thiomorpholine Alter hydrogen bonding and lipophilicity. Modified receptor affinity or metabolic profile.
Morpholine Piperidine Remove H-bond acceptor, decrease polarity. Change in target selectivity and pharmacokinetics. nih.gov
Morpholine 3-Oxa-8-azaspiro[4.5]decane Increase sp³ character and 3-dimensionality. Improved solubility, novel interaction vectors. tcichemicals.com
Naphthalene Quinoline/Isoquinoline Introduce H-bond acceptor, modulate electronics. acs.org Altered target binding, improved CNS permeability. acs.org
Naphthalene Benzothiazole Introduce a different heteroaromatic system. Explore different binding modes, potential for new intellectual property.

Preclinical Biological Activity Studies in in Vitro and Model Systems of 4 6 Naphthalen 1 Yloxyhexyl Morpholine

Cellular Pathway Modulation in Defined Cell Lines

There are no available studies that have investigated the effects of 4-(6-Naphthalen-1-yloxyhexyl)morpholine on specific cellular pathways in defined cell lines. Research on other naphthalene-containing compounds has shown modulation of pathways such as the MAPK signaling cascade. For instance, some synthetic flavanones with a naphthalene (B1677914) ring have been observed to activate the MAPK pathway. However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to structural differences.

Modulation of Protein Expression and Function in Research Models

Specific data on how this compound modulates the expression or function of proteins in any research model is not present in the current scientific literature.

Cell Cycle Progression and Apoptosis Induction Studies in Cell Models

No published studies have specifically examined the impact of this compound on cell cycle progression or the induction of apoptosis in cell models. While some naphthalene derivatives have been reported to induce apoptosis and cause cell cycle arrest in cancer cells, this information is not specific to the compound .

In Vitro Selectivity and Specificity Profiling against Biological Targets

A selectivity and specificity profile for this compound against a panel of biological targets is not available. Such studies are essential for understanding the compound's mechanism of action and potential off-target effects.

Phenotypic Screening in Defined Cellular Assays

There is no evidence of this compound having been included in phenotypic screening campaigns using defined cellular assays.

Target Engagement Studies in Preclinical Animal Models

Information regarding in vivo target engagement of this compound in preclinical animal models is not available.

Pharmacodynamic Endpoints in Animal Models (excluding efficacy/safety claims)

No studies have been published that identify or measure pharmacodynamic endpoints for this compound in animal models.

Broader Implications and Interdisciplinary Research Contributions of 4 6 Naphthalen 1 Yloxyhexyl Morpholine Research

Contribution to Understanding Ligand-Receptor Interactions

Research centered on 4-(6-naphthalen-1-yloxyhexyl)morpholine and its analogs has provided significant insights into the molecular intricacies of ligand-receptor binding. The morpholine (B109124) ring is a well-established pharmacophore, recognized for its ability to engage in crucial interactions within the binding sites of various proteins. nih.gov The nitrogen atom of the morpholine can act as a hydrogen bond acceptor, a key interaction for anchoring a ligand to its receptor. researchgate.net The naphthalene (B1677914) group, a bulky and lipophilic moiety, is critical for exploring hydrophobic pockets within a receptor's binding domain. The hexyl chain offers conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

Studies on structurally related molecules have highlighted the importance of each of these components in achieving high-affinity binding to specific receptors, particularly sigma receptors (σR). acs.org The sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone in the endoplasmic reticulum, has been a primary target of interest. acs.org The general pharmacophore model for σ1R ligands includes a basic amine (like the morpholine nitrogen) and two hydrophobic regions, a description that fits this compound well.

Interactive Table: Structural Components and Their Postulated Roles in Receptor Binding

Structural Moiety Key Features Postulated Contribution to Ligand-Receptor Interaction Supporting Evidence from Analogous Compounds
Naphthalene Ring Bulky, Aromatic, LipophilicOccupies hydrophobic pockets in the receptor binding site; engages in π-π stacking interactions.Naphthalene is a core scaffold in many potent receptor ligands and enzyme inhibitors. nih.gov
Hexyl Linker Flexible Alkyl ChainProvides optimal spacing and orientation between the pharmacophoric morpholine and the naphthalene group to maximize binding interactions. The length of the alkyl chain is often critical for affinity. nih.govStructure-activity relationship (SAR) studies on similar ligands show that linker length significantly impacts binding affinity.
Morpholine Ring Heterocyclic AmineThe nitrogen atom acts as a key interaction point, often forming a salt bridge or hydrogen bond with acidic residues (e.g., Asp, Glu) in the receptor. It is considered a "privileged" scaffold in medicinal chemistry. nih.govresearchgate.netThe basic amine is a conserved feature in virtually all high-affinity sigma receptor ligands. acs.org

Advancement of Synthetic Methodologies in Organic Chemistry

A plausible and efficient synthesis would likely involve two key transformations: the etherification of 1-naphthol (B170400) and the subsequent introduction of the morpholine moiety. One common approach is the Williamson ether synthesis, where the sodium salt of 1-naphthol (naphthalen-1-oxide) is reacted with a dihaloalkane, such as 1,6-dibromohexane, to form a bromo-alkoxy-naphthalene intermediate. This intermediate is then subjected to nucleophilic substitution with morpholine to yield the final product.

Alternatively, a Mitsunobu reaction could be employed, offering a stereospecific route if chiral centers were present. researchgate.net The refinement of these classical reactions for the construction of libraries of such molecules has been a focus of medicinal chemistry. nih.gov The synthesis of this compound and its derivatives serves as a practical example for optimizing reaction conditions, such as solvent, temperature, and catalyst choice, to improve yields and purity. biointerfaceresearch.com

Impact on Rational Drug Design Principles (Conceptual)

The conceptual framework of rational drug design has been significantly influenced by compounds like this compound. It serves as a classic example of a modularly designed ligand, where distinct structural components are rationally combined to achieve a desired biological activity. nih.gov This modularity is a cornerstone of modern drug discovery.

The design principle involves identifying a "pharmacophore" (the morpholine ring in this case) responsible for the primary biological interaction and then modifying other parts of the molecule (the naphthalene ring and hexyl linker) to fine-tune properties like potency, selectivity, and pharmacokinetics. nih.gov For instance, replacing the naphthalene with other aromatic systems or altering the length of the alkyl chain can systematically probe the steric and electronic requirements of the target receptor's binding site. This systematic approach, exemplified by the study of such molecules, helps in building predictive structure-activity relationship (SAR) models. georgiasouthern.edu These models are invaluable for designing new chemical entities with improved therapeutic profiles.

Development of Novel Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. ambeed.com High-affinity and selective ligands like this compound are ideal starting points for the development of such probes. By incorporating a reporter group, such as a fluorescent dye, a radioactive isotope, or a photoaffinity label, this molecule can be transformed into a tool to visualize receptors in cells and tissues, or to identify their binding partners.

For example, a radiolabeled version of this compound could be used in positron emission tomography (PET) imaging to map the distribution of its target receptor (e.g., the sigma-1 receptor) in the brain, which could be relevant for studying neurological disorders. While specific examples of this compound being used as a probe are not prominent in the literature, its structural class is a prime candidate for such applications. nih.gov The development of such probes is crucial for validating new drug targets and for understanding the complex roles of receptors in health and disease.

Methodological Innovations in High-Throughput Screening

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov The development of HTS assays often relies on the availability of well-characterized ligands to validate the assay and to serve as positive controls.

Compounds like this compound, with their expected high affinity for certain receptors, are valuable in this context. For instance, in a competitive binding assay designed to find new ligands for the sigma-1 receptor, a radiolabeled version of a high-affinity ligand is used. Unlabeled compounds from a chemical library are then tested for their ability to displace the radioligand. The development and optimization of such assays are facilitated by having potent and selective reference compounds. springernature.com Furthermore, the knowledge gained from the SAR of compounds like this compound can guide the design of focused chemical libraries for HTS, increasing the efficiency of the screening process. nih.gov

Emergent Research Directions and Unexplored Avenues for 4 6 Naphthalen 1 Yloxyhexyl Morpholine

Exploration of New Biological Target Classes

The structural components of 4-(6-Naphthalen-1-yloxyhexyl)morpholine, namely the naphthalene (B1677914) and morpholine (B109124) rings, are individually recognized as "privileged structures" in medicinal chemistry. They are present in numerous bioactive compounds and approved drugs, suggesting that their combination within a single molecule could lead to novel interactions with a variety of biological targets.

Naphthalene derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The morpholine heterocycle is also a cornerstone in drug discovery, contributing to favorable pharmacokinetic properties and demonstrating a broad range of biological activities such as anticancer, anti-inflammatory, and antiviral properties. The flexible hexyl linker plays a crucial role in orienting these two key pharmacophores in three-dimensional space, which can significantly influence their binding to biological targets.

Given this background, future research could explore the activity of this compound against new classes of biological targets. A hypothetical exploration of potential new targets could include G-protein coupled receptors (GPCRs), ion channels, and various enzymes implicated in disease. The lipophilic naphthalene group may facilitate membrane interaction, while the morpholine ring could engage in hydrogen bonding and other polar interactions within a target's binding site.

Table 1: Potential Unexplored Biological Target Classes for this compound

Target ClassRationale for ExplorationPotential Therapeutic Area
Kinases The morpholine ring is a known pharmacophore in many kinase inhibitors.Oncology, Inflammatory Diseases
Nuclear Receptors The planar naphthalene structure is reminiscent of endogenous ligands for some nuclear receptors.Metabolic Diseases, Oncology
Epigenetic Targets Naphthalene-containing compounds have been explored as modulators of epigenetic enzymes.Oncology, Genetic Disorders
Viral Proteins Both naphthalene and morpholine derivatives have shown antiviral activities.Infectious Diseases

Application in Supramolecular Chemistry and Materials Science

The naphthalene moiety of this compound is a well-known building block in supramolecular chemistry. Its planar and electron-rich nature facilitates π-π stacking interactions, which are fundamental to the self-assembly of complex molecular architectures. The presence of both a hydrophobic naphthalene group and a more hydrophilic morpholine ring gives the molecule an amphiphilic character, suggesting potential applications in the formation of micelles, vesicles, or other self-assembled structures in solution.

Future research could investigate the self-assembly properties of this compound and its potential to form novel supramolecular polymers or gels. These materials could have applications in drug delivery, tissue engineering, or as responsive materials. The interaction of this compound with other molecules, such as electron-deficient aromatic systems, could also be explored to create donor-acceptor complexes with interesting photophysical properties.

Integration with Artificial Intelligence and Machine Learning for Molecular Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and molecular science. For a molecule with limited experimental data like this compound, AI and ML offer powerful tools to predict its properties and potential biological activities, thereby guiding future experimental work.

Generative AI models can be employed to design novel derivatives of this compound with optimized properties. Predictive models, trained on large datasets of chemical structures and their biological activities, could be used to screen this compound against a vast array of virtual biological targets to identify potential new therapeutic applications. Furthermore, AI can aid in the prediction of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is a critical step in the early stages of drug development.

StepAI/ML Tool/TechniqueObjective
1. Target Prediction Deep Learning-based Target Prediction AlgorithmsIdentify high-probability biological targets.
2. Binding Affinity Prediction Molecular Docking with Machine Learning Scoring FunctionsEstimate the binding affinity to predicted targets.
3. ADMET Prediction QSAR (Quantitative Structure-Activity Relationship) ModelsPredict pharmacokinetic and toxicity profiles.
4. de novo Design Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs)Design novel analogues with improved properties.

Investigation of Allosteric Modulation Mechanisms

Allosteric modulation, where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, offers a more nuanced approach to modulating receptor activity compared to traditional agonists or antagonists. This can lead to improved safety and efficacy profiles for therapeutic agents. The structure of this compound, with its distinct pharmacophores connected by a flexible linker, makes it a candidate for investigation as an allosteric modulator.

The naphthalene moiety could anchor the molecule to a hydrophobic allosteric pocket on a receptor, while the morpholine group could interact with a different region of the protein, thereby influencing the receptor's conformation and its response to the endogenous ligand. Future studies could involve screening this compound against a panel of receptors known to be susceptible to allosteric modulation, particularly GPCRs, which are common targets for such regulation.

Collaborative Research Opportunities and Data Sharing Initiatives

To fully explore the potential of understudied compounds like this compound, collaborative research and open data sharing are essential. The multifaceted nature of the required investigations, spanning synthetic chemistry, computational modeling, pharmacology, and materials science, necessitates a multidisciplinary approach.

Establishing collaborative platforms where researchers can share data and findings on this molecule and its analogues would accelerate the pace of discovery. Initiatives that encourage the open sharing of both positive and negative results would prevent the duplication of efforts and provide a more complete picture of the compound's properties. Cloud-based platforms and electronic lab notebooks can facilitate secure and efficient collaboration between research groups across different institutions and geographical locations.

By fostering a collaborative environment, the scientific community can collectively piece together the puzzle of this compound's potential, transforming it from a chemical entity of unknown significance into a valuable tool for scientific and therapeutic advancement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(6-Naphthalen-1-yloxyhexyl)morpholine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of naphthalene-morpholine derivatives typically involves nucleophilic substitution or coupling reactions. For example, naphthol derivatives can react with alkyl halides in the presence of a base (e.g., K₂CO₃) to form ether linkages, as demonstrated in the synthesis of (prop-2-yn-1-yloxy)naphthalene . For morpholine integration, a hexyl chain spacer may require stepwise functionalization (e.g., bromohexane intermediates) followed by morpholine coupling. Optimization can involve varying solvents (DMF, THF), temperature, and stoichiometric ratios. Yield improvements may require monitoring via TLC and iterative adjustment of propargyl bromide equivalents .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the hexyl spacer and morpholine moiety connectivity. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight. X-ray crystallography, as applied to structurally similar morpholine-naphthalene derivatives, resolves stereochemical ambiguities . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while TLC (n-hexane:ethyl acetate gradients) monitors reaction progress .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use for volatile intermediates and personal protective equipment (gloves, lab coats). For toxicity mitigation, reference safety data sheets (SDS) of analogous morpholine derivatives (e.g., 4-dodecylmorpholine) for hazard classification . Emergency protocols should include immediate rinsing for eye/skin contact and medical consultation, as outlined in SDS guidelines .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the mechanistic study of reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Institutions like ICReDD employ reaction path search algorithms to predict intermediates and optimize conditions . Molecular dynamics simulations assess solvent effects, while software like Gaussian or ORCA calculates thermodynamic parameters. Experimental validation via kinetic studies (e.g., rate constant measurements) creates a feedback loop for computational refinement .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer : Apply factorial design experiments to systematically test variables (e.g., solvent polarity, temperature, pH). For instance, a 2³ factorial design evaluates main effects and interactions of solvent (DMSO vs. ethanol), concentration, and temperature . Data inconsistencies may arise from impurities; thus, cross-validate results using HPLC and dynamic light scattering (DLS). Advanced software tools (e.g., COSMO-RS) predict solubility via quantum mechanical surface charge density models .

Q. What strategies exist for optimizing the catalytic activity of this compound in complex reaction systems?

  • Methodological Answer : Screen catalysts (e.g., Pd/C, enzymes) and co-solvents using high-throughput robotic platforms. Reactor design principles (e.g., continuous-flow vs. batch) influence mass transfer efficiency, as classified under CRDC’s "Reaction fundamentals and reactor design" . Kinetic profiling (e.g., Arrhenius plots) identifies rate-limiting steps, while in-situ IR spectroscopy monitors intermediate formation .

Q. How can researchers design experiments to study the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic structural variations (e.g., alkyl chain length, naphthalene substitution patterns). Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, H-bond donors) with bioactivity data. Virtual screening libraries (e.g., ZINC15) prioritize synthetic targets, while molecular docking predicts binding affinities to target proteins .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions to confirm reproducibility.
  • Step 2 : Cross-reference instrumentation calibration (e.g., NMR shimming, HPLC column batch).
  • Step 3 : Apply statistical tests (e.g., ANOVA) to identify outliers in datasets.
  • Step 4 : Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to harmonize disparate data sources .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Naphthalen-1-yloxyhexyl)morpholine
Reactant of Route 2
4-(6-Naphthalen-1-yloxyhexyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.